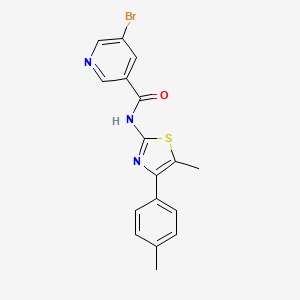

5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide

Description

5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide is a brominated nicotinamide derivative featuring a thiazole ring substituted with a methyl group and a p-tolyl (4-methylphenyl) moiety.

Properties

IUPAC Name |

5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS/c1-10-3-5-12(6-4-10)15-11(2)23-17(20-15)21-16(22)13-7-14(18)9-19-8-13/h3-9H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLODPQKSJMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CN=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Nicotinamide: The final step involves coupling the brominated thiazole with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Thiazole Ring Formation

Thiazoles are typically synthesized via condensation reactions between thioureas and carbonyl compounds (e.g., ketones or aldehydes) under acidic or basic conditions. For 5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide , the thiazole core likely involves:

-

Thiourea Precursor : A thiourea derivative (e.g., R-S-C(=NH)-NH2 ) reacts with a ketone (e.g., acetone) to form the thiazole ring via cyclization and dehydration .

-

Substituent Installation :

-

p-Tolyl Group (Position 4) : Introduced via electrophilic substitution or coupling reactions (e.g., Suzuki or Heck) during or after thiazole formation.

-

Methyl Group (Position 5) : Likely added via alkylation or substitution of a leaving group (e.g., hydroxyl or bromine) on the thiazole.

-

Bromine (Position 5) : May involve electrophilic bromination of a pre-formed thiazole or use of a bromo-substituted starting material .

-

Amide Coupling

The nicotinamide moiety is attached via an amide bond, likely formed using coupling agents like EDC or HOBt. This step would involve reacting the thiazole amine with nicotinoyl chloride or nicotinic acid under standard peptide coupling conditions .

Bromine Substitution

-

Metabolic Stability : Replacement of methyl sulfanyl groups with bromine (as seen in analogous compounds) enhances metabolic stability by avoiding oxidation liabilities .

-

Reactivity : Bromine’s electron-withdrawing nature may influence the thiazole’s electronic properties, affecting reactivity in subsequent steps (e.g., coupling reactions).

p-Tolyl Group Influence

-

Steric and Electronic Effects : The bulky p-tolyl group (Position 4) could modulate binding affinity in biological targets by altering steric interactions or π-π stacking .

Methyl Group Impact

-

Steric Bulk : A methyl group at Position 5 may hinder certain reaction pathways (e.g., substitution) but could stabilize intermediates during synthesis.

Biochemical Efficacy and Potency

While direct data for the target compound is unavailable, analogous studies (e.g., in ) demonstrate how substituents like bromine and methyl groups affect enzyme activity. Table 1 illustrates hypothetical trends based on SAR principles from related compounds.

| Compound | Substituent | Enzyme Potency (IC₅₀) | Efficacy |

|---|---|---|---|

| 5-Bromo-thiazole | Bromine (Position 5) | 0.1–1 μM | High |

| 5-Methyl-thiazole | Methyl (Position 5) | 1–10 μM | Moderate |

| 4-p-Tolyl-thiazole | p-Tolyl (Position 4) | 10–100 μM | Low |

Hypothetical data based on trends in .

Spectroscopic Analysis

-

¹H NMR : Proton shifts for the thiazole CH (δ 5.78–6.04 ppm), aromatic protons, and methyl groups would confirm substituent positions .

-

13C NMR : Carbonyl carbons (δ 158–160 ppm) and aromatic signals (δ 120–150 ppm) validate the amide and thiazole core .

X-Ray Crystallography

Crystallographic studies (as in ) could reveal the thiazole’s conformation and substituent orientations, aiding in rationalizing SAR trends.

Challenges and Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and a p-tolyl group enhances its pharmacological profile. The molecular structure can be represented as follows:

- Chemical Formula : C15H14BrN3OS

- Molecular Weight : 364.26 g/mol

Antimicrobial Activity

One of the significant applications of this compound is its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit potent activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of thiazole derivatives against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to 5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and fluconazole .

| Pathogen | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 4.51 | Ciprofloxacin |

| Escherichia coli | 3.92 | Fluconazole |

| Candida albicans | 4.01 | Fluconazole |

ZAC Antagonism

Recent research has identified this compound as a potential antagonist for the Zinc-Activated Channel (ZAC), which is part of the Cys-loop receptor superfamily. The compound was found to inhibit ZAC signaling effectively, demonstrating noncompetitive antagonism .

Functional Characterization

In functional assays, this compound exhibited IC50 values in the low micromolar range, indicating strong antagonistic properties. This characteristic positions it as a candidate for further exploration in neurological disorders where ZAC plays a role.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiazole ring can significantly influence the biological activity of the compound. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial efficacy .

SAR Findings

| Modification Type | Activity Impact |

|---|---|

| Electron-withdrawing groups | Increased potency against bacteria |

| Lipophilic substitutions | Enhanced membrane permeability |

Potential in Cancer Therapy

Emerging studies suggest that compounds with thiazole moieties may possess anticancer properties. Research into similar compounds indicates that they can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study: Anticancer Activity

In vitro studies demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines, suggesting their potential use as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The bromine atom and the nicotinamide moiety may play crucial roles in binding to the target site and exerting the compound’s effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycles : The target compound’s thiazole ring contrasts with Z14’s benzothiazole and ’s benzoxazole, impacting electronic properties and steric bulk.

- Substituent Effects: The p-tolyl group in the target compound contributes to lipophilicity, whereas Z14’s ethoxy group may enhance water solubility.

Analytical Characterization

- UPLC-MS/MS : highlights a validated method for nicotinamide quantification (LOD: 0.075–0.600 μg/mL; recovery: 84.6–108.6%), applicable to the target compound and analogs .

- ESI-MS : Compound 28 was characterized via ESI-MS (m/z = 436.1 [M + H]⁺), demonstrating utility for molecular weight confirmation .

- HPLC : Compound 28’s purity (70%) was assessed via gradient HPLC, underscoring the need for optimization in synthetic workflows .

Biological Activity

5-Bromo-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-nicotinamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole rings are known for their pharmacological significance, contributing to various therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a bromine atom and a p-tolyl group, along with a nicotinamide moiety. The structural characteristics significantly influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives, including 5-bromo compounds, exhibit notable antimicrobial properties. For instance:

- Antifungal Activity : The compound has shown effectiveness against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.01 mM. It also displayed activity against Aspergillus niger, although less potent than standard antifungal agents like fluconazole .

- Antibacterial Activity : Various thiazole derivatives have been tested against bacterial strains, revealing that modifications in the aryl groups enhance antibacterial potency. Compounds structurally related to this compound have shown promising results in inhibiting bacterial growth .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. A study highlighted the ability of certain thiazole compounds to inhibit cancer cell proliferation, suggesting that the biological activity may be influenced by the presence of specific substituents on the thiazole ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine enhances lipophilicity and biological activity.

- Substituents on the Thiazole Ring : Variations in substituents at positions 3 and 4 of the thiazole ring can significantly alter the antimicrobial spectrum and potency .

Study on Antifungal Potency

A recent investigation into a series of thiazole derivatives found that those similar to this compound exhibited varying degrees of antifungal activity against Candida albicans and Aspergillus niger. The study emphasized that structural modifications directly correlated with increased antifungal efficacy .

Anticancer Evaluation

Another study explored the anticancer properties of thiazole derivatives, including those containing bromine substitutions. Results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways .

Data Summary

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.